ethyl {4-[(methylamino)sulfonyl]phenyl}carbamate
Overview
Description
“Ethyl {4-[(methylamino)sulfonyl]phenyl}carbamate” is a chemical compound with the linear formula C12H17NO4S . It is a type of carbamate, which are commonly used as protecting groups for amines, especially in the synthesis of peptides .
Synthesis Analysis
Carbamates, including “this compound”, can be synthesized through a process known as carbamoylation . This involves a one-pot reaction of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of urea, carbamates, and thiocarbamates .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C12H17NO4S . This indicates that the molecule is composed of 12 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, 4 oxygen atoms, and 1 sulfur atom .
Chemical Reactions Analysis
As a carbamate, “this compound” can undergo various chemical reactions. For instance, the t-butyloxycarbonyl (Boc) protecting group, a common type of carbamate protecting group, can be removed with strong acid (trifluoroacetic acid) or heat .
Mechanism of Action
The mechanism of action of “ethyl {4-[(methylamino)sulfonyl]phenyl}carbamate” is likely related to its role as a protecting group for amines. In this role, it can prevent unwanted reactions from occurring at the amine group during chemical reactions .
Future Directions
The future directions for research and applications involving “ethyl {4-[(methylamino)sulfonyl]phenyl}carbamate” could include further exploration of its use as a protecting group for amines, particularly in the synthesis of peptides . Additionally, research could be conducted to better understand its physical and chemical properties, as well as its safety and hazards.
Properties
IUPAC Name |
ethyl N-[4-(methylsulfamoyl)phenyl]carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4S/c1-3-16-10(13)12-8-4-6-9(7-5-8)17(14,15)11-2/h4-7,11H,3H2,1-2H3,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGXKLPHDFCAMOW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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